N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-2-(naphthalen-2-yloxy)acetamide
Description
This compound features a 1,4-dioxaspiro[4.4]nonane ring system attached via a methylene group to an acetamide backbone, which is further substituted with a naphthalen-2-yloxy moiety.
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-2-naphthalen-2-yloxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c22-19(21-12-18-13-24-20(25-18)9-3-4-10-20)14-23-17-8-7-15-5-1-2-6-16(15)11-17/h1-2,5-8,11,18H,3-4,9-10,12-14H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUVQYYERCEMAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)COC3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-2-(naphthalen-2-yloxy)acetamide typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a diol and a suitable electrophile.
Attachment of the Naphthalen-2-yloxy Group: This step involves the reaction of the spirocyclic intermediate with a naphthalen-2-yloxy halide under basic conditions.
Formation of the Acetamide Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-({1,4-dioxaspiro[4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-2-(naphthalen-2-yloxy)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Variations on the Acetamide Nitrogen
Key Compounds:
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide (): Replaces the dioxaspiro group with a morpholine ring. Exhibits cytotoxicity in HeLa cells (IC₅₀ ~3.16 µM), comparable to cisplatin . The morpholine group introduces polarity and hydrogen-bonding capacity, contrasting with the hydrophobic dioxaspiro system.
Triazole-Containing Analogs ():
- Examples: 6a-m and 7a-m (e.g., 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide).
- Synthesized via copper-catalyzed 1,3-dipolar cycloaddition, introducing a triazole ring for rigidity and enhanced dipole interactions .
- Substituents on the phenyl ring (e.g., nitro, methoxy, chloro) modulate electronic effects (Table 1).
Diazaspiro Analog (): Compound: N-(3,4-Dichlorophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide.
Table 1: Substituent Effects on Acetamide Analogs
Naphthalenyloxy Group Modifications
- Positional Isomerism: Compounds with naphthalen-1-yloxy () vs. For example, compound 6a (naphthalen-1-yloxy) shows distinct NMR shifts (δ 5.48 ppm for –OCH₂) compared to naphthalen-2-yloxy analogs .
- Substituent Effects : Nitro groups (e.g., 6b, 6c) increase polarity and may enhance DNA intercalation, while methoxy groups (7e, 7f) improve solubility .
Physicochemical and Spectral Comparisons
Spectroscopic Data
- IR Spectroscopy: Target Compound (Inferred): Expected C=O stretch ~1670–1680 cm⁻¹ (similar to 6a, 6b) and C-O stretches ~1250–1300 cm⁻¹ . Morpholinoethyl Analog (): C=O stretch at 1682 cm⁻¹, aligning with acetamide carbonyls .
NMR Spectroscopy :
Biological Activity
N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-2-(naphthalen-2-yloxy)acetamide is a complex organic compound characterized by its unique spirocyclic structure and potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a dioxaspiro ring and a naphthalene moiety, which contribute to its biological properties.
The mechanism of action for this compound involves interaction with specific biological targets, including enzymes and receptors. The spirocyclic structure allows for unique binding capabilities, potentially enhancing the compound's efficacy in modulating biological pathways.
Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit antimicrobial activity. A study demonstrated that derivatives of dioxaspiro compounds possess significant antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Several studies have investigated the anticancer potential of spirocyclic compounds. For instance, derivatives similar to this compound have shown inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.
Neuroprotective Effects
Emerging research suggests potential neuroprotective properties of spirocyclic compounds. A study highlighted that certain derivatives can mitigate oxidative stress in neuronal cells, suggesting a protective role against neurodegenerative diseases .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
